molecular formula C2H6N2O B129408 N-Methyl-N-formylhydrazine CAS No. 758-17-8

N-Methyl-N-formylhydrazine

Cat. No. B129408
CAS RN: 758-17-8
M. Wt: 74.08 g/mol
InChI Key: RSFOTOSOKJMMCB-UHFFFAOYSA-N
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Description

N-Methyl-N-formylhydrazine is a chemical compound that has been identified as a stable constituent of the false morel mushroom Gyromitra esculenta. This compound has been the subject of various studies due to its carcinogenic properties when administered to laboratory animals. Research has shown that even minute doses of N-methyl-N-formylhydrazine can induce lung neoplasms in mice, with a higher incidence compared to untreated controls . The compound has also been associated with the induction of tumors in other organs such as the liver, blood vessels, gall bladder, and bile ducts . The environmental and health significance of this compound is of concern due to its presence in an edible mushroom and the potential exposure to humans .

Synthesis Analysis

While the synthesis of N-methyl-N-formylhydrazine itself is not detailed in the provided papers, related compounds such as N,N'-bis(arylsulfonyl)hydrazines have been synthesized and evaluated for their antineoplastic activity. These compounds, which can generate alkylating species under physiological conditions, have shown significant antineoplastic activity, suggesting a potential for therapeutic use . The synthesis of these compounds is integral to understanding the structure-activity relationship and the potential for developing antineoplastic agents.

Molecular Structure Analysis

The molecular structure of N-methyl-N-formylhydrazine and its analogs is crucial in understanding their biological activity. For instance, the structural homologue N-n-butyl-N-formylhydrazine has been shown to produce tumors in mice, indicating that slight modifications in the molecular structure can retain carcinogenic properties . Additionally, the molecular structure of related compounds, such as an inorganic N-amino analogue of pyrrole, has been described, highlighting the importance of bond lengths and ring systems in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving N-methyl-N-formylhydrazine are complex and involve the formation of intermediates such as diazenium ions and radicals. The oxidative chemistry of this compound has been studied, revealing that its metabolism can yield formaldehyde and acetaldehyde, which suggests that radical intermediates may play a role in its carcinogenic action . Understanding these chemical reactions is essential for elucidating the mode of action of N-methyl-N-formylhydrazine and its potential health risks.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-formylhydrazine contribute to its biological activity and toxicity. It has been shown to be a toxic and mutagenic inhibitor of intestinal diamine oxidase, which could be involved in its toxic and mutagenic effects . Additionally, the metabolic formation of methylhydrazine from acetaldehyde-N-methyl-N-formylhydrazone, a compound related to N-methyl-N-formylhydrazine, has been quantitatively evaluated, indicating that a significant amount of the parent compound is metabolically hydrolyzed to methylhydrazine . These properties are important for assessing the risk associated with exposure to N-methyl-N-formylhydrazine and related compounds.

Scientific Research Applications

Nitrosamines and Water Treatment

Overview of Nitrosamines in Water Technology : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant contaminants in water technology, arising as disinfection by-products in chloraminated waters. The review by Nawrocki and Andrzejewski (2011) highlights the occurrence, precursors, and removal methods of nitrosamines in water systems. Their formation during water treatment processes and the challenge they pose to consumer health due to their potentially higher danger compared to chlorinated disinfection by-products are discussed. Efforts to understand and mitigate nitrosamines in drinking and wastewater underscore the importance of addressing these contaminants for public health protection (Nawrocki & Andrzejewski, 2011).

Antineoplastic Action of Hydrazines

Antineoplastic Properties of Hydrazine Derivatives : Tóth (1996) provides a comprehensive review of the antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products. Despite the base compound hydrazine and several of its analogs exhibiting antineoplastic actions in animal models, and in some instances, humans, the carcinogenic potential of these compounds has largely limited their use in medical applications. The review underscores the balance between exploring hydrazine compounds for cancer therapy and the risks associated with their carcinogenicity (Tóth, 1996).

Cancer Risk from Hydrazine Exposure

Cancer Risk and Hydrazine Exposure : A review by Tóth (1994) assesses the carcinogenic risk associated with human exposure to various hydrazines, including hydrazine itself and several hydrazine derivatives used in drug therapy. The evaluation of reported cases and cohort studies reveals a correlation between hydrazine exposure and the development of cancer, highlighting the importance of caution in the use and handling of hydrazine compounds due to their potential carcinogenicity (Tóth, 1994).

Novel Insecticides and Hydrazine Derivatives

Hydrazine Derivatives in Pest Management : Kodandaram, Rai, and Halder (2010) discuss the discovery and application of new insecticide groups, including those based on hydrazine derivatives, for the management of insect pests in vegetable crops. The shift towards developing green chemistries with novel biochemical targets, including the use of hydrazine derivatives, is highlighted as a part of integrated pest management strategies that prioritize environmental safety and human health (Kodandaram et al., 2010).

Safety And Hazards

N-Methyl-N-formylhydrazine is a suspected carcinogen with experimental carcinogenic data . It is toxic by ingestion route and emits toxic fumes of NOx when heated to decomposition . The LD50 oral in mouse is 118mg/kg .

properties

IUPAC Name

N-amino-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOTOSOKJMMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020840
Record name N-Methyl-N-formylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-formylhydrazine

CAS RN

758-17-8
Record name Hydrazinecarboxaldehyde, 1-methyl-
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Record name N-Methyl-N-formylhydrazine
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Record name N-Formyl-N-methylhydrazine
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Record name N-Methyl-N-formylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL-N-METHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D
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Record name N-METHYL-N-FORMYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
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